3,4,4,4-Tetrachloro-1-phenylbutan-1-one
Description
The compound 3,4,4,4-Tetrachloro-1-phenylbutan-1-one is a chlorinated aromatic ketone characterized by a phenyl group attached to a butanone backbone with four chlorine atoms substituted at the 3,4,4,4-positions.
Properties
IUPAC Name |
3,4,4,4-tetrachloro-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4O/c11-9(10(12,13)14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRNWJLNBKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,4-Tetrachloro-1-phenylbutan-1-one typically involves the chlorination of 1-phenylbutan-1-one. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 3,4,4,4-Tetrachloro-1-phenylbutan-1-one is carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,4,4-Tetrachloro-1-phenylbutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives or the removal of the carbonyl group.
Substitution: The chlorine atoms in 3,4,4,4-Tetrachloro-1-phenylbutan-1-one can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or less chlorinated derivatives.
Substitution: Formation of substituted phenylbutanones with various functional groups.
Scientific Research Applications
Chemistry: 3,4,4,4-Tetrachloro-1-phenylbutan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated organic compounds on biological systems. It may also be used in the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, 3,4,4,4-Tetrachloro-1-phenylbutan-1-one is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrachloro-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several chlorinated benzene derivatives with pesticidal uses, though none directly analogous to 3,4,4,4-Tetrachloro-1-phenylbutan-1-one. Below is a comparative analysis of structurally related compounds from the evidence, focusing on substituents, functional groups, and applications:
Table 1: Key Chlorinated Aromatic Compounds and Their Uses
Key Differences from 3,4,4,4-Tetrachloro-1-phenylbutan-1-one:
Backbone Structure: The listed compounds are chlorinated benzenes with sulfur- or oxygen-containing substituents, whereas 3,4,4,4-Tetrachloro-1-phenylbutan-1-one features a ketone functional group in a butanone chain. This structural distinction likely influences its reactivity and biological activity compared to benzene-ring-based pesticides.
Functional Groups : The presence of a ketone group in 3,4,4,4-Tetrachloro-1-phenylbutan-1-one may confer different modes of action compared to thio-, sulfonyl-, or methoxy-substituted benzenes, which often target enzymes or receptors in pests .
Research Findings and Implications
While direct data on 3,4,4,4-Tetrachloro-1-phenylbutan-1-one are absent in the evidence, insights can be inferred from structurally related compounds:
- Chlorinated Benzene Derivatives : Compounds like tetradifon and tetrasul exhibit acaricidal and miticidal activities, suggesting that chlorinated aromatics with electron-withdrawing groups disrupt pest metabolism .
- Ketone Functionality : Ketones are less common in the listed pesticides, which predominantly feature sulfur or oxygen substituents. This difference may indicate that 3,4,4,4-Tetrachloro-1-phenylbutan-1-one operates via a distinct mechanism, possibly involving electrophilic interactions or oxidative stress in target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
